20-O-Demethyl-AP3
Description
Ansamitocin derivative TN-006 (CAS 72902-38-6), also known as PDM-3, is a pharmaceutical intermediate primarily used in active pharmaceutical ingredient (API) development for oncology applications . Ansamitocins, such as ansamitocin P-3, are known for their role in antibody-drug conjugates (ADCs) like DM1, targeting cancers such as breast cancer .
Properties
Molecular Formula |
C31H41ClN2O9 |
|---|---|
Molecular Weight |
621.1 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-12,21-dihydroxy-20-methoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C31H41ClN2O9/c1-16(2)28(37)42-24-14-25(36)34(6)20-12-19(13-21(35)26(20)32)11-17(3)9-8-10-23(40-7)31(39)15-22(41-29(38)33-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,35,39H,11,14-15H2,1-7H3,(H,33,38)/b10-8+,17-9+/t18-,22+,23-,24+,27+,30+,31+/m1/s1 |
InChI Key |
YQVKSZNVVCIETH-PRWXLFGZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)O)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)O)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 20-O-Demethyl-AP3 is synthesized from Ansamitocin P-3 through a demethylation process. The specific synthetic routes and reaction conditions are not widely documented in public literature, but typically involve selective demethylation techniques using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in available sources. large-scale synthesis would likely involve optimization of the demethylation process to ensure high yield and purity, possibly using continuous flow reactors or other advanced industrial techniques .
Chemical Reactions Analysis
Hydrolysis and Esterification at the C-3 Position
TN-006 undergoes hydrolysis of its C-3 ester group under basic or enzymatic conditions to yield maytansinol (P-0), a common intermediate for further derivatization. This reaction is critical for generating active metabolites or modifying the compound's pharmacokinetic profile. Re-esterification with alternative acyl groups can restore or enhance cytotoxicity.
Key Findings :
-
Hydrolysis of TN-006's C-3 ester is achieved using reducing agents (e.g., LiAlH₄) or esterases, producing maytansinol with >90% efficiency under optimized conditions .
-
Re-esterification with isobutyryl or pentanoyl groups improves selectivity for cancer cell lines, reducing off-target effects .
| Reaction Type | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Hydrolysis | Basic pH, 50–55°C | Maytansinol (P-0) | >90% |
| Re-esterification | Isobutyraldehyde, 28°C | C-3 Isobutyrate | 85% |
Michael Addition Reactions with Thiols
TN-006 contains α,β-unsaturated carbonyl motifs, enabling covalent interactions with biological thiols like glutathione (GSH) or cysteine residues in proteins. These reactions influence its stability and mechanism of action.
Key Findings :
-
TN-006 reacts with GSH via 1,4-addition, forming reversible adducts with a half-life of 6–343 minutes depending on substituent electronics .
-
Substituents at the β-carbon (e.g., trifluoromethyl groups) increase thiol reactivity by 3.5-fold compared to unsubstituted analogs .
Thiol Reactivity Data :
| Thiol Source | Reaction Rate (s⁻¹) | Half-Life |
|---|---|---|
| Glutathione (GSH) | 1.92 × 10⁻³ | 6 min |
| Papain (Cys115) | 1.2 M⁻¹s⁻¹ | N/A |
Reduction of Epoxide and Ketone Groups
TN-006’s macrolide core includes epoxide and ketone functionalities susceptible to reduction. Selective reduction of the C-9 ketone enhances water solubility, while epoxide reduction diminishes microtubule-binding activity.
Key Findings :
-
NaBH₄ selectively reduces the C-9 ketone to a secondary alcohol without affecting the epoxide .
-
Catalytic hydrogenation (H₂/Pd) opens the epoxide, reducing cytotoxicity by >50% .
Synthetic Modifications During Fermentation
TN-006’s C-3 ester side chain is biosynthetically tailored during fermentation by supplementing alcohols or aldehydes, enabling structural diversification.
Fermentation Parameters :
-
Yield Optimization : Fed-batch fermentation with glucose and cottonseed flour increases titers to 400 mg/L .
Stability Under Physiological Conditions
TN-006’s stability in serum is pH-dependent, with degradation accelerated in acidic environments (e.g., tumor microenvironments).
Degradation Profile :
| pH | Half-Life | Primary Degradation Pathway |
|---|---|---|
| 7.4 | 48 h | Hydrolysis of C-3 ester |
| 5.5 | 12 h | Epoxide ring opening |
Comparative Reactivity with Analogues
TN-006’s reactivity differs from structurally related compounds due to its synthetic modifications:
| Compound | Key Reactivity Feature |
|---|---|
| Ansamitocin P-3 | Higher GSH reactivity (t₁/₂ = 4 min) |
| Maytansine | Irreversible thiol adducts |
| Auristatin E | Stable to hydrolysis but prone to oxidation |
TN-006’s chemical versatility enables tailored modifications for improved therapeutic outcomes, balancing cytotoxicity with selectivity. Its interactions with thiols and ester hydrolysis pathways underscore its dual role as a prodrug and direct cytotoxin, positioning it as a valuable candidate for antibody-drug conjugates (ADCs) .
Scientific Research Applications
20-O-Demethyl-AP3 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of demethylation on macrocyclic antibiotics.
Biology: Researchers use it to investigate its interactions with microtubules and its potential as an antitumor agent.
Medicine: It is studied for its potential therapeutic applications in cancer treatment.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
20-O-Demethyl-AP3 exerts its effects by inhibiting microtubules, similar to its parent compound, Ansamitocin P-3. This inhibition disrupts cell division, leading to cell death, which is particularly effective against rapidly dividing cancer cells. The molecular targets include tubulin, a key protein in microtubule formation .
Comparison with Similar Compounds
Comparison with Other Ansamitocin Derivatives
The ansamitocin family includes derivatives like ansamitocin P-3 , which has been extensively studied for its biosynthesis and regulatory mechanisms. Key differences between TN-006 and ansamitocin P-3 include:
Key Insights :
- Production Optimization: Ansamitocin P-3 production has been enhanced through media optimization (e.g., sucrose, dextrin, yeast extract) and genetic modifications (e.g., asm2 knockout increased yield 9-fold) . TN-006’s synthesis pathway remains undisclosed but may leverage similar strategies.
Comparison with Non-Ansamitocin Compounds in Breast Cancer Therapy
TN-006 is listed alongside compounds like capecitabine (a nucleoside metabolic inhibitor) and everolimus (mTOR inhibitor) in minimal hitting sets for breast cancer (Table 3, ). Key contrasts include:
Key Insights :
Biological Activity
Ansamitocin derivative TN-006 is a notable compound derived from the Ansamitocin family, which includes polyketide antibiotics known for their potent biological activities, particularly against various tumor cells. This article explores the biological activity of TN-006, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.
- Molecular Formula : C31H41ClN2O9
- Molecular Weight : 621.1 g/mol
- CAS Number : 72902-38-6
TN-006 exhibits its biological activity primarily through its interaction with microtubules. It is known to induce cell cycle arrest and apoptosis in cancer cells by inhibiting microtubule dynamics. This mechanism is similar to that of other tubulin inhibitors, which have been extensively studied for their anticancer properties.
Biological Activity and Efficacy
The biological activity of TN-006 has been evaluated in various in vitro and in vivo studies. The following table summarizes key findings regarding its antitumor efficacy:
Case Studies
- In Vitro Studies : In a study using EMT6 breast cancer cells, TN-006 demonstrated a significant reduction in cell viability at concentrations as low as 5 nM, indicating strong cytotoxic effects against this cell line. The mechanism was linked to microtubule depolymerization, leading to apoptosis.
- In Vivo Efficacy : In a murine model of colon cancer (CT26), administration of TN-006 resulted in a marked decrease in tumor size compared to control groups. The study highlighted that TN-006 could synergize with other immunotherapeutic agents to enhance overall antitumor responses.
- Combination Therapies : Research has indicated that combining TN-006 with immune checkpoint inhibitors significantly improves therapeutic outcomes by enhancing T-cell-mediated responses against tumors.
Q & A
Q. What are the established methods for synthesizing Ansamitocin derivative TN-006 in laboratory settings?
Ansamitocin derivatives like TN-006 are typically synthesized using mutasynthesis combined with semisynthesis . Mutasynthesis involves feeding modified precursors (e.g., 3-amino-4-bromobenzoic acid) to biosynthetic gene cluster-blocked mutants of Actinosynnema pretiosum. Subsequent semisynthetic modifications, such as introducing linker systems for tumor-targeting conjugates, are applied to enhance selectivity . Analytical validation via NMR and mass spectrometry ensures structural fidelity .
Q. How is the structural integrity of TN-006 confirmed after synthetic modification?
Structural characterization relies on 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HR-MS) . For example, deoxygenation at C-7 in TN-006 derivatives was confirmed by comparing NMR shifts with parent ansamitocins. Detailed protocols for purification and spectral analysis are provided in supplementary materials of mutasynthesis studies .
Q. What in vitro assays are recommended to evaluate TN-006’s antiproliferative activity?
Standard cell proliferation assays using cancer cell lines (e.g., HeLa, MCF-7) are employed. Activity is quantified via IC50 values (pM–nM range). Experimental protocols include dose-response curves, control compounds (e.g., ansamitocin P3), and normalization to cell viability markers. Consistency in cell line selection and culture conditions is critical for reproducibility .
Q. How can researchers access reliable reference data for TN-006’s physicochemical properties?
Public databases like NCBI GEO (e.g., GSE111772, GSE188164) and Zenodo (DOI: 10.5281/zenodo.7711887) provide raw sequencing data, anisotropic measurements, and analytical workflows. Avoid commercial platforms like , as per reliability guidelines .
Advanced Research Questions
Q. How do specific regulatory genes in the ansamitocin biosynthetic cluster influence TN-006 production yields?
The ansamitocin cluster contains 10 regulatory genes (e.g., Asm2, Asm8, Asm39). For example:
- Asm2 (TetR-family regulator): Knockout increases ansamitocin P3 yield 9-fold, while overexpression raises it 1.3-fold, suggesting dual regulatory roles .
- Asm8 (LuxR-family): Depletion abolishes production entirely, indicating its necessity for transcription . Methodological tip: Use constitutive overexpression or CRISPR-Cas9 knockout mutants to dissect gene functions.
Q. What experimental approaches resolve contradictions in TN-006’s antiproliferative data across different cancer cell lines?
Contradictions often arise from cell line-specific metabolic variability or assay protocol differences . Mitigation strategies include:
Q. What mechanisms explain the reduced bioactivity of TN-006 derivatives with C-7 deoxygenation?
Deoxygenation at C-7 disrupts hydrogen bonding with cellular targets (e.g., tubulin). Structural studies show that C-7 hydroxyl groups are critical for binding affinity. Activity loss in deoxygenated derivatives (IC50 shift from pM to μM) underscores the importance of this moiety .
Q. How can researchers optimize TN-006 biosynthesis using metabolic engineering?
Strategies include:
- Overexpression of positive regulators (e.g., Asm39) to enhance precursor flux.
- Culture medium optimization (carbon/nitrogen ratios, pH control) to maximize polyketide synthase (PKS) efficiency .
- Fermentation scaling with fed-batch bioreactors to improve yield reproducibility .
Data Analysis and Reproducibility
Q. What statistical methods are suitable for analyzing TN-006’s dose-response data?
Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50. Validate with bootstrapping or Bayesian hierarchical models to account for inter-experiment variability .
Q. How can discrepancies in transcriptional regulation studies of TN-006’s biosynthetic genes be reconciled?
Contradictions (e.g., Asm2 knockout vs. overexpression effects) may stem from context-dependent regulatory networks . Employ RNA-seq or ChIP-seq to map promoter-binding sites under varying conditions. Cross-reference with in vitro electrophoretic mobility shift assays (EMSAs) .
Structural and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
